molecular formula C15H16ClNO2S2 B2354258 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396749-63-5

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2354258
CAS No.: 1396749-63-5
M. Wt: 341.87
InChI Key: XKWVTIWPRYEMKG-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic piperidine derivative characterized by a sulfonyl group at the 1-position (attached to a 2-chlorophenyl ring) and a thiophen-3-yl substituent at the 4-position. The compound’s structure combines aromatic and heterocyclic moieties, which are often associated with pharmacological activity, particularly in central nervous system (CNS) targeting or enzyme modulation .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-thiophen-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-14-3-1-2-4-15(14)21(18,19)17-8-5-12(6-9-17)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWVTIWPRYEMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-chlorophenylsulfonyl and thiophen-3-yl groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the 2-chlorophenylsulfonyl group via sulfonylation reactions.

    Step 3: Attachment of the thiophen-3-yl group through coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several notable applications:

1. Medicinal Chemistry

  • Drug Development : This compound is investigated as a pharmacophore in drug design, particularly for developing inhibitors targeting enzymes and receptors involved in various diseases. Its potential therapeutic properties include anti-inflammatory and antimicrobial effects, making it a candidate for treating conditions such as cancer, diabetes, and neurodegenerative diseases.
  • Enzyme Inhibition Studies : The compound has shown promise in inhibiting enzymes like acetylcholinesterase, which is crucial for treating Alzheimer's disease. Its mechanism involves binding to the active site of enzymes, thereby modulating their activity.

2. Material Science

  • Novel Materials Development : The unique structural features of this compound make it suitable for creating new materials with specific electronic or optical properties. Researchers are exploring its use in organic electronics and photonic devices due to its potential conductivity and stability.

3. Biological Studies

  • Interaction with Biological Macromolecules : Studies have focused on the interactions between this compound and various biological macromolecules, providing insights into its mechanisms of action. These interactions can lead to significant biological responses, including modulation of signaling pathways.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anti-Cancer Activity : Research demonstrated that this compound inhibits specific cancer cell lines by interfering with signaling pathways essential for cell proliferation.
  • Antimicrobial Properties : Laboratory tests indicated that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential as an alternative treatment option.
  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress, indicating its potential role in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenylsulfonyl Derivatives

  • 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS RN: 101768-64-3) differs from the target compound in the position of the chlorine atom on the phenylsulfonyl group (para vs. ortho). Additionally, the hydrochloride salt in this analog improves aqueous solubility, a common strategy for enhancing bioavailability .

Heterocyclic Variants

  • 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () replaces the thiophene with a hydroxylated phenylsulfonyl group. The hydroxyl group introduces hydrogen-bonding capacity, which the thiophene lacks, but the methylsulfonyl group is less electron-withdrawing than 2-chlorophenylsulfonyl. This difference could influence metabolic stability and target selectivity .
  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () substitutes thiophene with a pyrazole-carbonyl group. The pyrazole’s nitrogen atoms enable hydrogen bonding, while the carbonyl group increases polarity. This contrasts with the sulfur-mediated hydrophobic interactions of thiophene .

Pharmacologically Relevant Piperidines

  • Bezitramide (), a controlled opioid analgesic, features a benzimidazolyl-piperidine core. However, bezitramide’s 3-cyano-3,3-diphenylpropyl chain likely enhances μ-opioid receptor binding, a feature absent in the target compound .
  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one () demonstrates the importance of aryl substituents at positions 2 and 6 for biological activity.

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Piperidine) Heterocycle/Special Group Molecular Weight (g/mol) Notable Properties
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine 1: 2-Cl-PhSO₂; 4: Thiophen-3-yl Thiophene ~335.8 (calculated) High lipophilicity, π-electron-rich
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 1: 4-Cl-PhSO₂ None 296.21 Enhanced solubility (HCl salt)
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4: MeSO₂-Ph; 1: Propyl Hydroxyl ~325.4 (estimated) Hydrogen-bond donor
Bezitramide 1: Benzimidazolyl; 4: Diphenylpropyl Benzimidazole 524.1 μ-opioid receptor agonist

Table 2: Pharmacological Implications

Feature Target Compound 4-[(4-Cl-Ph)SO₂]Piperidine HCl Bezitramide
Aromatic Group 2-Cl-PhSO₂ (electron-withdrawing) 4-Cl-PhSO₂ (less steric hindrance) Benzimidazole (basic N-atom)
Heterocycle Thiophene (π-rich) None None
Solubility Moderate (neutral) High (HCl salt) Low (lipophilic chain)
Biological Target Hypothetical: Enzymes/CNS Unreported μ-opioid receptor

Research Findings and Trends

  • Conformational Analysis : The piperidine ring’s puckering () may influence the spatial orientation of the 2-chlorophenylsulfonyl and thiophene groups, affecting target binding .
  • Biological Screening : Piperidine derivatives with aryl-sulfonyl groups (e.g., ) often exhibit antimicrobial or CNS activity, though the target compound’s specific profile remains unstudied .

Biological Activity

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds, supported by relevant case studies and research findings.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the 2-Chlorophenylsulfonyl Group : This is achieved via sulfonylation reactions using 2-chlorobenzenesulfonyl chloride in the presence of bases like triethylamine.
  • Attachment of the Thiophen-3-yl Group : This step typically employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the piperidine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiophenyl group enhances binding affinity through π-π interactions and hydrophobic effects, modulating various signaling pathways and biological processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL .
  • Anticancer Potential : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and activation of caspase pathways . The specific role of this compound in cancer therapy remains an area for further exploration.
  • Enzyme Inhibition : The sulfonamide moiety is known for its enzyme-inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Compounds derived from this structure have shown strong inhibitory activities with IC50 values in the nanomolar range .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidineBromine instead of chlorineSimilar enzyme inhibition but potentially different binding affinities
1-((2-Chlorophenyl)sulfonyl)-4-(phenyl)piperidinePhenyl instead of thiopheneVarying electronic properties; less studied for anticancer effects
1-((2-Chlorophenyl)sulfonyl)-4-(pyridin-3-yl)piperidinePyridin instead of thiopheneDifferent pharmacological profile; potential applications in neuropharmacology

Case Studies and Research Findings

Recent studies have focused on the biological activity of sulfonamide derivatives similar to this compound. For instance:

  • Antibacterial Screening : A series of piperidine derivatives were evaluated for antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong efficacy .
  • Cancer Cell Studies : Research on related compounds indicated that they could effectively induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division .

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